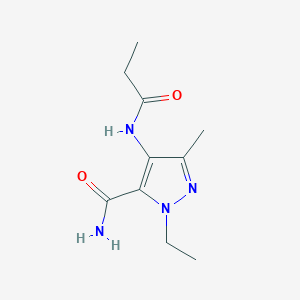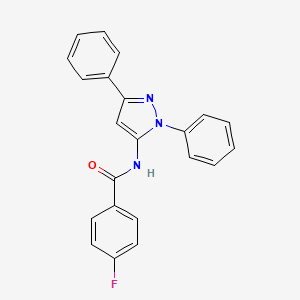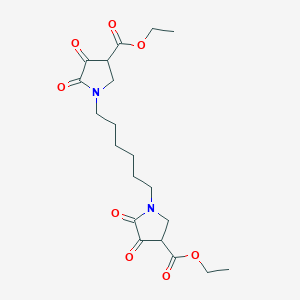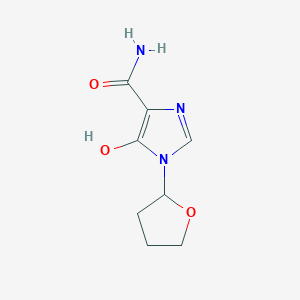
5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrahydrofuran ring attached to an imidazole ring, with a hydroxyl group and a carboxamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the imidazole ring, followed by the introduction of the tetrahydrofuran ring through a series of reactions. The hydroxyl and carboxamide groups are then introduced through specific functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Known for its antioxidant properties.
Nelarabine: A prodrug used in the treatment of T-cell acute lymphoblastic leukemia.
Uniqueness
5-Hydroxy-1-(tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide stands out due to its unique combination of a tetrahydrofuran ring and an imidazole ring, along with the presence of both hydroxyl and carboxamide groups
Properties
CAS No. |
91526-19-1 |
|---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-hydroxy-1-(oxolan-2-yl)imidazole-4-carboxamide |
InChI |
InChI=1S/C8H11N3O3/c9-7(12)6-8(13)11(4-10-6)5-2-1-3-14-5/h4-5,13H,1-3H2,(H2,9,12) |
InChI Key |
ANFASFNTTPFMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C=NC(=C2O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


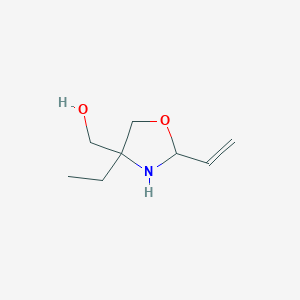
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
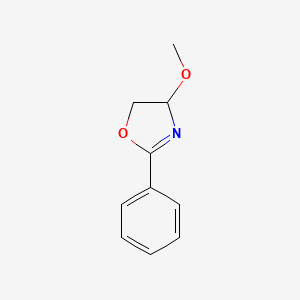
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
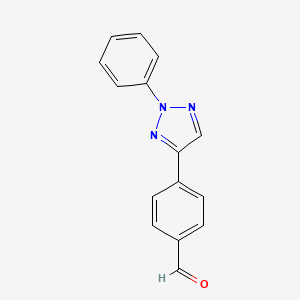

![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
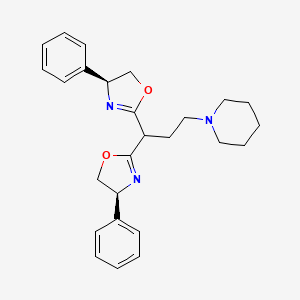
![2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12884595.png)
